

An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Methylthio)-5-nitropyrimidine**

Cat. No.: **B084697**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

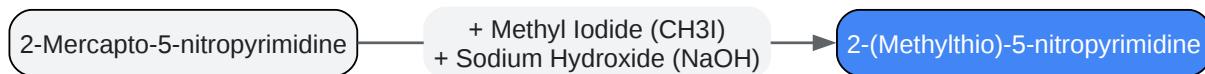
Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hypothesized biological activity of **2-(Methylthio)-5-nitropyrimidine** ($C_5H_5N_3O_2S$).

Drawing upon data from analogous compounds and established biochemical methodologies, this document outlines the potential of this molecule as a modulator of key cellular signaling pathways. Detailed experimental protocols for its synthesis and for assays to investigate its predicted kinase inhibitory activity are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of novel pyrimidine derivatives.

Physicochemical Properties

While experimental data for **2-(Methylthio)-5-nitropyrimidine** is not extensively available in public literature, its fundamental properties have been computed and are presented below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.


Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃ O ₂ S	PubChem[1]
Molecular Weight	171.18 g/mol	PubChem[1]
IUPAC Name	2-methylsulfanyl-5-nitropyrimidine	PubChem[1]
CAS Number	14001-70-8	PubChem[1]
SMILES	CSC1=NC=C(C=N1)--INVALID-LINK--[O-]	PubChem[1]
Topological Polar Surface Area	96.9 Å ²	PubChem[1]
XLogP3-AA	0.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Note: Melting point and boiling point data are not readily available for **2-(Methylthio)-5-nitropyrimidine**. However, a related compound, Methyl 2-(methylthio)pyrimidine-5-carboxylate, has a reported melting point of 96-97 °C[2]. The solubility is predicted to be limited in water and higher in organic solvents like DMSO and ethanol.

Synthesis of 2-(Methylthio)-5-nitropyrimidine

A plausible and efficient synthetic route to **2-(Methylthio)-5-nitropyrimidine** involves the S-methylation of the corresponding thiol precursor, 2-mercaptop-5-nitropyrimidine. This method is analogous to the synthesis of similar methylthio-substituted heterocycles.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(Methylthio)-5-nitropyrimidine**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-methylation of heterocyclic thiols.[\[3\]](#)

Materials:

- 2-Mercapto-5-nitropyrimidine
- Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Büchner funnel and filter paper
- Standard laboratory glassware

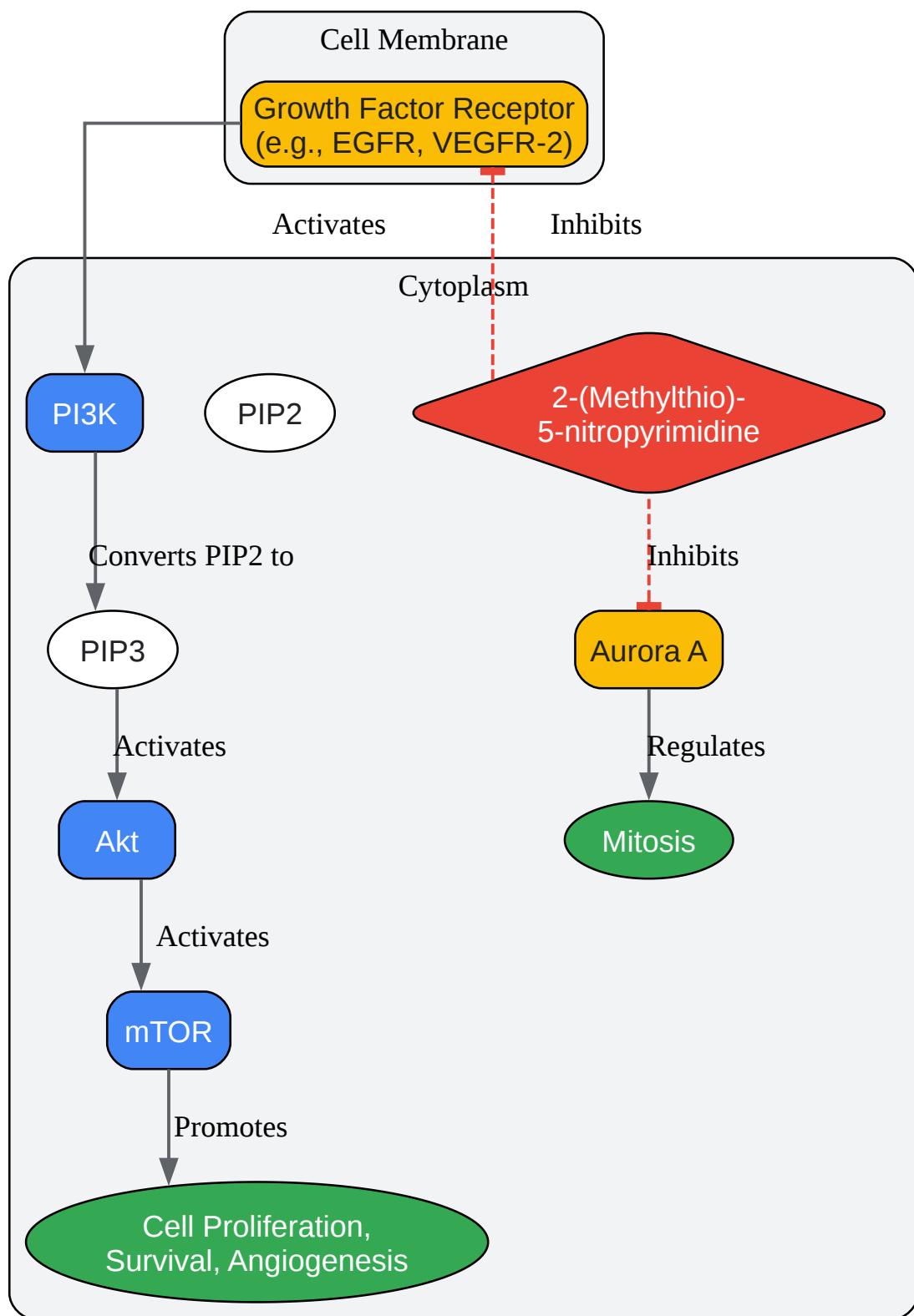
Procedure:

- Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-mercапто-5-nitropyrimidine in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be applied to facilitate dissolution.
- Addition of Methylating Agent: To the stirred solution, add 1.1 equivalents of methyl iodide dropwise at room temperature.

- Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation of Product: Upon completion of the reaction, a precipitate of **2-(Methylthio)-5-nitropyrimidine** will form. Cool the mixture in an ice bath to maximize precipitation.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.
- Purification: The crude product can be purified by recrystallization from ethanol to yield the final product.
- Drying: Dry the purified product under vacuum.

Hypothesized Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of **2-(Methylthio)-5-nitropyrimidine** is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.^[4] Structurally related 2-(methylthio)pyrimidine and 5-nitropyrimidine derivatives have demonstrated inhibitory activity against several protein kinases, particularly those involved in cancer progression.

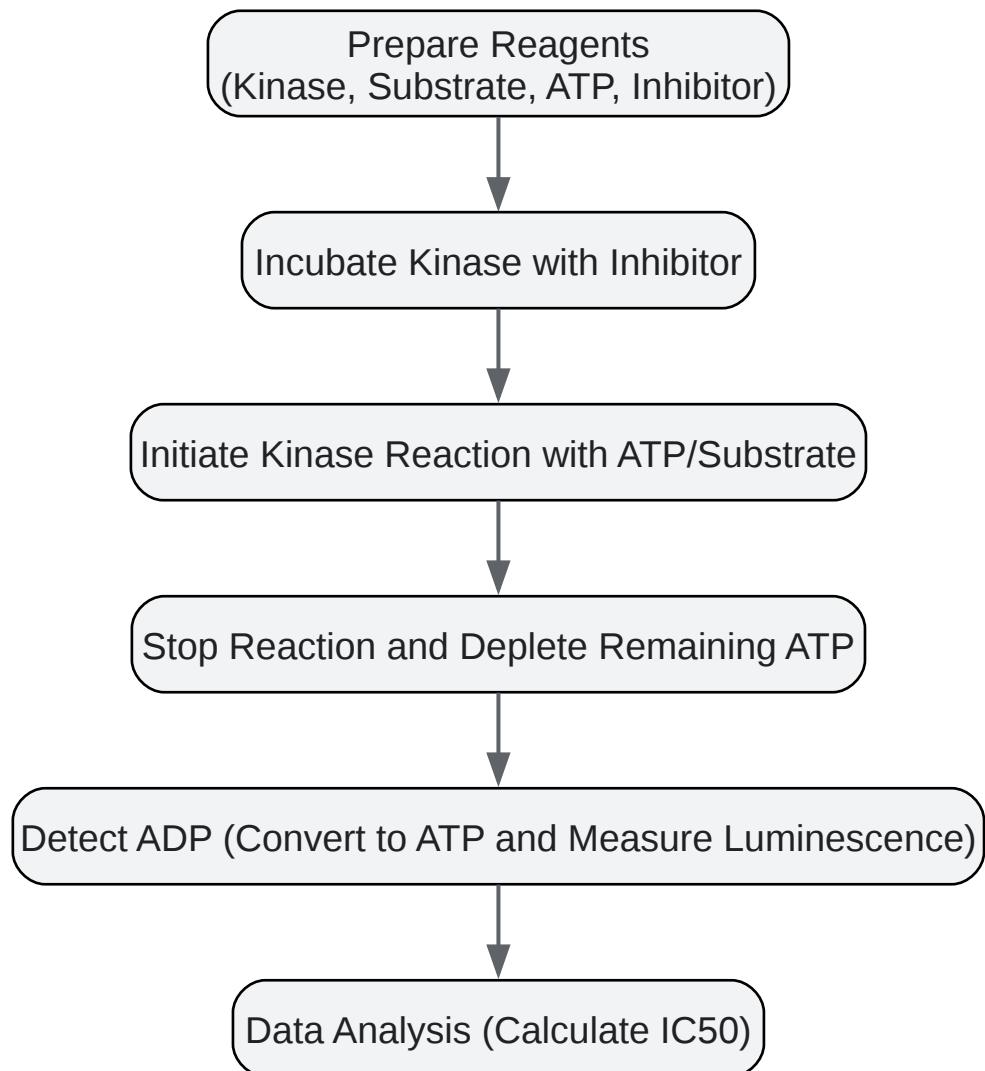

Based on this, it is hypothesized that **2-(Methylthio)-5-nitropyrimidine** acts as a competitive inhibitor of ATP at the active site of protein kinases. The most probable targets include:

- Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.^[5]
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.
- Aurora Kinases (e.g., Aurora A): Serine/threonine kinases essential for mitotic progression, often overexpressed in cancer cells.^[6]

These kinases are integral components of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.^[7]

[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Hypothesized Signaling Pathway Inhibition


[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of key kinases in the PI3K/Akt/mTOR pathway.

Experimental Protocols for Kinase Inhibition Assays

To validate the hypothesized biological activity of **2-(Methylthio)-5-nitropyrimidine**, in vitro kinase inhibition assays are essential. The following are detailed protocols for assessing its inhibitory potential against EGFR, VEGFR-2, and Aurora A kinases. These protocols are based on a luminescence-based assay that measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

General Workflow for Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

EGFR Kinase Inhibition Assay Protocol

Materials:

- Recombinant human EGFR kinase
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- **2-(Methylthio)-5-nitropyrimidine**
- ADP-Glo™ Kinase Assay Kit (or similar)
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
- 96-well white opaque plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of **2-(Methylthio)-5-nitropyrimidine** in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
 - Prepare a solution of EGFR kinase in kinase buffer.
 - Prepare a solution of the peptide substrate and ATP in kinase buffer.
- Assay Plate Setup:
 - Add the diluted **2-(Methylthio)-5-nitropyrimidine** or vehicle control (DMSO) to the wells of a 96-well plate.

- Add the EGFR kinase solution to all wells except the "no kinase" control.
- Incubate for 10-15 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding the ATP/substrate solution to all wells.
 - Incubate the plate for 60 minutes at 30°C.[\[8\]](#)[\[13\]](#)
- ADP Detection:
 - Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

VEGFR-2 Kinase Inhibition Assay Protocol

Materials:

- Recombinant human VEGFR-2 kinase
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- **2-(Methylthio)-5-nitropyrimidine**

- ADP-Glo™ Kinase Assay Kit (or similar)
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 10mM MgCl₂, 0.1mg/mL BSA)
- 96-well white opaque plates
- Luminometer

Procedure:

- Reagent Preparation: Follow the same procedure as for the EGFR assay, using VEGFR-2 specific reagents.
- Assay Plate Setup:
 - Add the diluted **2-(Methylthio)-5-nitropyrimidine** or vehicle control to the wells.
 - Add the VEGFR-2 kinase solution to all wells except the "no kinase" control.
 - Incubate for 10-15 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding the ATP/substrate solution.
 - Incubate for 45-60 minutes at 30°C.[14][15]
- ADP Detection:
 - Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.

Aurora A Kinase Inhibition Assay Protocol

Materials:

- Recombinant human Aurora A kinase
- Kemptide (LRRASLG) or similar peptide substrate
- ATP
- **2-(Methylthio)-5-nitropyrimidine**
- ADP-Glo™ Kinase Assay Kit (or similar)
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT)[16]
- 96-well white opaque plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare reagents as described for the previous assays, using Aurora A specific components.
- Assay Plate Setup:
 - Add the diluted **2-(Methylthio)-5-nitropyrimidine** or vehicle control to the wells.
 - Add the Aurora A kinase solution to all wells except the "no kinase" control.
 - Incubate for 10-15 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding the ATP/substrate solution.
 - Incubate for 60 minutes at room temperature.[16]

- ADP Detection:
 - Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.

Conclusion

2-(Methylthio)-5-nitropyrimidine represents a promising scaffold for the development of novel kinase inhibitors. Based on the well-documented activity of related pyrimidine derivatives, it is hypothesized to target key kinases such as EGFR, VEGFR-2, and Aurora kinases, thereby modulating the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound. Further investigation is warranted to elucidate its precise mechanism of action, selectivity profile, and potential as a therapeutic agent in diseases characterized by aberrant kinase signaling, such as cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 38275-41-1, Methyl 2-(methylthio)pyrimidine-5-carboxylate - chemBlink
[www.chemblink.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]

- 5. [benchchem.com](#) [benchchem.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [benchchem.com](#) [benchchem.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. [promega.com](#) [promega.com]
- 14. [bpsbioscience.com](#) [bpsbioscience.com]
- 15. [bpsbioscience.com](#) [bpsbioscience.com]
- 16. [promega.com](#) [promega.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084697#2-methylthio-5-nitropyrimidine-molecular-formula-c5h5n3o2s\]](https://www.benchchem.com/product/b084697#2-methylthio-5-nitropyrimidine-molecular-formula-c5h5n3o2s)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com